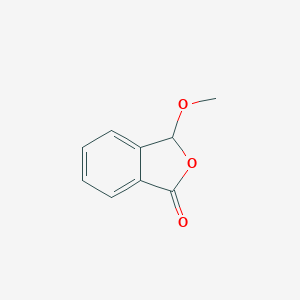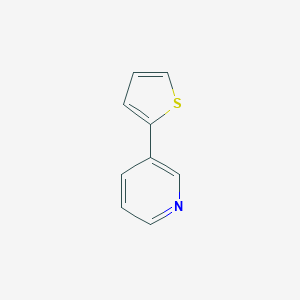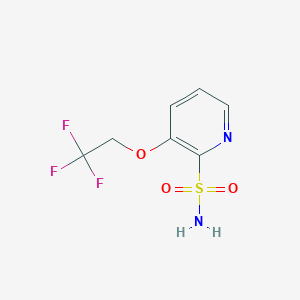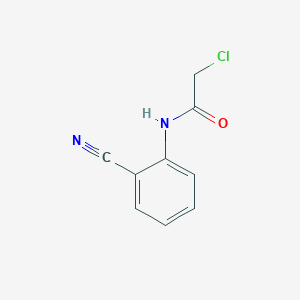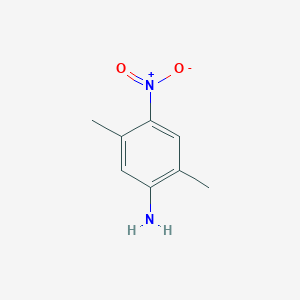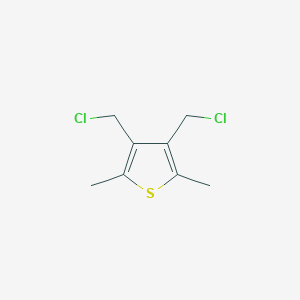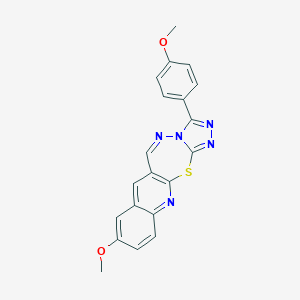
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, also known as MTMQ, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
生化学的および生理学的効果
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. In addition, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity, which makes it useful for studying various biological processes. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. One direction is to study its potential as a treatment for cancer and other diseases. Another direction is to study its potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline and its effects on various biological processes.
合成法
The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline involves several steps, including the condensation of 2-aminobenzimidazole with 2-mercapto-5-methyl-1,3,4-thiadiazole to form the intermediate 2-[2-(5-methyl-1,3,4-thiadiazol-2-yl)benzimidazol-1-yl]thioacetic acid. This intermediate is then reacted with 4-methoxyphenyl hydrazine and triethyl orthoformate to produce 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been optimized to improve the yield and purity of the compound.
科学的研究の応用
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. In agriculture, 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied as a potential pesticide due to its insecticidal and fungicidal properties.
特性
CAS番号 |
136633-19-7 |
|---|---|
製品名 |
9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline |
分子式 |
C20H15N5O2S |
分子量 |
389.4 g/mol |
IUPAC名 |
14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5O2S/c1-26-15-5-3-12(4-6-15)18-23-24-20-25(18)21-11-14-9-13-10-16(27-2)7-8-17(13)22-19(14)28-20/h3-11H,1-2H3 |
InChIキー |
VUPFMIONBONZSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




acetic acid](/img/structure/B186533.png)
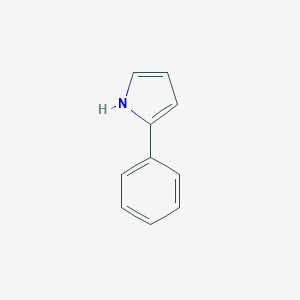
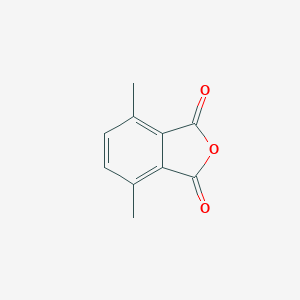
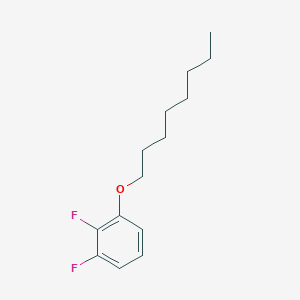
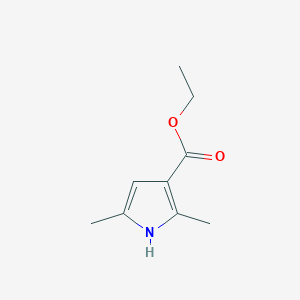
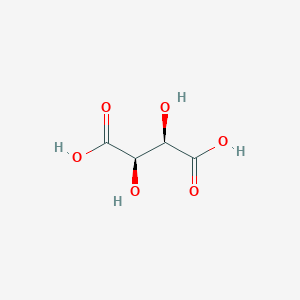
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
